molecular formula C14H14N4OS B2433901 N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 1181140-76-0

N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2433901
CAS No.: 1181140-76-0
M. Wt: 286.35
InChI Key: YWWZBTPJYOMXOC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound characterized by the presence of a cyanomethyl group, an imidazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the imidazole derivative, followed by the introduction of the sulfanyl group. The final step involves the formation of the cyanomethyl and phenylacetamide groups under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the cyanomethyl group, resulting in various reduced derivatives.

    Substitution: The phenylacetamide moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various amines or alcohols.

Scientific Research Applications

N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in proteins, while the phenylacetamide moiety may interact with hydrophobic regions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(cyanomethyl)-2-[(1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide: Lacks the methyl group on the imidazole ring.

    N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide: Contains a methyl group on the phenyl ring.

Uniqueness: N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanomethyl group and the methylated imidazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-(1-methylimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-17-10-8-16-14(17)20-11-13(19)18(9-7-15)12-5-3-2-4-6-12/h2-6,8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZBTPJYOMXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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